molecular formula C6H6N4O B14623570 Pyridine, 2-azido-5-methyl-, 1-oxide CAS No. 57097-33-3

Pyridine, 2-azido-5-methyl-, 1-oxide

Cat. No.: B14623570
CAS No.: 57097-33-3
M. Wt: 150.14 g/mol
InChI Key: OWYBCAXWDZRQQD-UHFFFAOYSA-N
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Description

Pyridine, 2-azido-5-methyl-, 1-oxide is a nitrogen-containing heterocyclic compound. It is a derivative of pyridine, where the 2-position is substituted with an azido group, the 5-position with a methyl group, and the nitrogen atom in the ring is oxidized to form an N-oxide. This compound is of significant interest in organic chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Pyridine, 2-azido-5-methyl-, 1-oxide typically involves the following steps:

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for higher yields and purity, and ensuring safety measures due to the potentially hazardous nature of azides.

Chemical Reactions Analysis

Types of Reactions: Pyridine, 2-azido-5-methyl-, 1-oxide undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium azide (NaN3) in DMF.

    Cycloaddition: Copper(I) catalysts for azide-alkyne cycloaddition.

    Reduction: Triphenylphosphine (PPh3) for the Staudinger reaction.

Major Products:

    Triazoles: Formed from cycloaddition reactions.

    Amines: Formed from reduction of the azido group.

Mechanism of Action

The mechanism of action of Pyridine, 2-azido-5-methyl-, 1-oxide primarily involves its reactivity due to the azido group. The azido group can participate in cycloaddition reactions, forming stable triazole rings. These reactions are highly specific and efficient, making the compound valuable in bioconjugation and material science . The N-oxide functionality can also influence the electronic properties of the pyridine ring, affecting its reactivity and interactions with other molecules.

Comparison with Similar Compounds

Uniqueness: Pyridine, 2-azido-5-methyl-, 1-oxide is unique due to the combination of the azido group, methyl group, and N-oxide functionality. This combination imparts distinct reactivity and properties, making it valuable for specific synthetic and research applications .

Properties

CAS No.

57097-33-3

Molecular Formula

C6H6N4O

Molecular Weight

150.14 g/mol

IUPAC Name

2-azido-5-methyl-1-oxidopyridin-1-ium

InChI

InChI=1S/C6H6N4O/c1-5-2-3-6(8-9-7)10(11)4-5/h2-4H,1H3

InChI Key

OWYBCAXWDZRQQD-UHFFFAOYSA-N

Canonical SMILES

CC1=C[N+](=C(C=C1)N=[N+]=[N-])[O-]

Origin of Product

United States

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